2-{4-[(4-Acetamidobenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate
Overview
Description
2-{4-[(4-Acetamidobenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a triazinan ring substituted with an acetamidobenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 2-{4-[(4-Acetamidobenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazinan ring: This can be achieved through the cyclization of appropriate diamines with triazine derivatives under controlled conditions.
Introduction of the acetamidobenzenesulfonyl group: This step involves the reaction of the triazinan intermediate with acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the resulting compound with benzoic acid or its derivatives using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{4-[(4-Acetamidobenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[(4-Acetamidobenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Acetamidobenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The acetamidobenzenesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The triazinan ring and benzoate ester may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-{4-[(4-Acetamidobenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate include:
4-Acetamidobenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
1,3,5-Triazine derivatives: These compounds share the triazinan ring structure and are used in various chemical and biological applications.
Benzoate esters: Commonly used in organic synthesis and as intermediates in the production of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[6-[(4-acetamidophenyl)sulfonylamino]-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-15(26)23-17-7-9-18(10-8-17)31(28,29)24-20-21-13-25(14-22-20)11-12-30-19(27)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,23,26)(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHOVMLGLNVIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCOC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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